Sucrose, 6'-stearate
Description
Properties
CAS No. |
136152-87-9 |
|---|---|
Molecular Formula |
C30H56O12 |
Molecular Weight |
608.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-19-22-25(35)28(38)30(20-32,41-22)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
KDDYMSRDRHNCRF-UTGHZIEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Regiochemical Control of Sucrose, 6 Stearate
Chemical Esterification Pathways
Chemical synthesis routes are the most established methods for producing sucrose (B13894) esters. These pathways often involve the reaction of sucrose with a fatty acid derivative in the presence of a catalyst and a suitable solvent system. The primary challenge lies in directing the esterification to the sterically less hindered primary hydroxyl groups, particularly the 6'- and 6-positions.
Transesterification Processes for Monoester Synthesis
Transesterification is a widely employed method for the synthesis of sucrose monoesters. google.com This process involves reacting sucrose with an activated form of stearic acid, such as a fatty acid methyl or vinyl ester, in the presence of a basic catalyst. assemblingsugars.frresearchgate.net The reaction equilibrium is driven towards the product side by removing the alcohol byproduct (e.g., methanol (B129727) or acetaldehyde) under reduced pressure. google.com
Achieving high selectivity for monoesters, particularly the 6'-stearate isomer, is a key objective. The reactivity of sucrose's hydroxyl groups generally follows the order: 6 > 6' > 1' > other secondary hydroxyls. This inherent reactivity profile often leads to a mixture of isomers, with the 6-stearate being a major product alongside the desired 6'-stearate. researchgate.net The use of vinyl esters as acylating agents has been explored as they are not limited by the competition of the released alcohol, potentially leading to higher yields of monoesters. google.comresearchgate.net
Catalytic Systems in Sucrose Stearate (B1226849) Synthesis
The choice of catalyst is paramount in controlling the rate and selectivity of the esterification reaction. Both homogeneous and heterogeneous catalysts have been extensively studied to optimize the synthesis of sucrose stearate.
Homogeneous catalysts, such as potassium carbonate (K₂CO₃) and sodium methoxide, are commonly used in industrial processes due to their high activity. google.comresearchgate.net However, reactions using these catalysts can suffer from a lack of reproducibility. cdnsciencepub.com Research has shown that establishing conditions for true homogeneous catalysis is crucial for obtaining consistent yields and reaction rates. cdnsciencepub.com Factors such as impurities in the solvent and the physical state of the catalyst (solid vs. dissolved) can significantly impact the reaction's outcome. cdnsciencepub.com Optimization involves ensuring the complete dissolution of the catalyst in the reaction medium to create a uniform catalytic environment. This leads to more predictable and reproducible synthesis of sucrose esters. cdnsciencepub.com
| Catalyst | Typical Solvent | Key Optimization Factor | Advantage | Challenge |
|---|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | DMSO, DMF | Ensuring complete dissolution | High activity, cost-effective | Reproducibility issues if not fully dissolved cdnsciencepub.com |
| Sodium Methoxide (NaOCH₃) | Methanol, DMF | Control of catalyst concentration | High reaction rates | Sensitivity to water, potential for side reactions |
| Disodium Hydrogen Phosphate (B84403) (Na₂HPO₄) | DMSO | Mild reaction conditions (e.g., 40°C) | High yields (>85%) of monoesters dss.go.th | May favor other isomers (e.g., 2-O-acylsucrose) dss.go.th |
To overcome the drawbacks of homogeneous catalysts, such as difficulty in separation and potential corrosiveness, solid acid catalysts have been investigated. cbseacademic.nic.in Solid superacids, like sulfated zirconia (SO₄²⁻/ZrO₂) or titania-based catalysts (SO₄²⁻—TiO₂), offer a promising alternative. google.comgoogle.com These heterogeneous catalysts are non-corrosive, reusable, and can facilitate a one-step synthesis of sucrose-6-esters via transesterification. cbseacademic.nic.ingoogle.com They have demonstrated the ability to selectively catalyze esterification at the 6-position of sucrose, which is structurally similar to the 6'-position, suggesting their potential for regioselective synthesis. google.comgoogle.com The use of these catalysts simplifies product purification and offers a more environmentally friendly process. cbseacademic.nic.in
Solvent System Optimization for Enhanced Yield and Selectivity
The solvent plays a critical role in sucrose ester synthesis by solubilizing both the hydrophilic sucrose and the lipophilic fatty acid ester. assemblingsugars.fr Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are common solvents used for this purpose. cdnsciencepub.comdss.go.thgoogle.com The choice of solvent affects not only the reaction rate but also the regioselectivity of the acylation.
Optimization of the solvent system is crucial for maximizing the yield and directing the esterification to the desired hydroxyl group. Research has shown that the reaction conditions, including the solvent, can influence the distribution of monoester isomers. researchgate.net For instance, transesterification in DMSO using K₂CO₃ can yield a product mixture containing a high proportion of monoesters, with a specific ratio of 6-O- and 6'-O-acylated products. researchgate.net Furthermore, solvent-free approaches are being developed to create more environmentally friendly processes. These methods often rely on creating a homogeneous molten paste of the reactants at elevated temperatures, which can yield monoesters as the main products. assemblingsugars.fr
| Solvent System | Typical Reactants | Key Features | Reported Outcome |
|---|---|---|---|
| Dimethylformamide (DMF) | Sucrose, Ethyl Acetate | Used with solid superacid catalysts google.com | Selective synthesis of sucrose-6-ester google.com |
| Dimethyl Sulfoxide (DMSO) | Sucrose, Vinyl Esters | Allows for mild reaction conditions (40°C) dss.go.th | High yields (>85%) of monoesters dss.go.th |
| Solvent-Free | Sucrose, Fatty Acid Methyl Ester | Requires high temperatures (125-135°C) and a co-solubilizer (e.g., magnesium stearate) assemblingsugars.fr | Forms a homogeneous melt, yielding monoesters as primary products assemblingsugars.fr |
Enzymatic Synthesis and Biocatalytic Approaches
Enzymatic methods offer a green alternative to chemical synthesis, providing high selectivity under mild reaction conditions. mdpi.com Lipases and fructosyltransferases are the primary enzymes used for the biocatalytic production of sucrose esters. mdpi.comnih.gov These methods are particularly advantageous for achieving high regioselectivity, often targeting the primary hydroxyl groups of sucrose.
Lipase-catalyzed synthesis, for example using enzymes like Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), can selectively produce 6-O- or 6'-O-monoesters. mdpi.com The reaction is typically a transesterification using an activated acyl donor, such as a vinyl stearate, in a non-aqueous solvent or an ionic liquid. mdpi.com The enzyme's active site sterically favors the acylation of the less hindered primary hydroxyls of sucrose. For instance, immobilized lipase from Aspergillus oryzae has been used to selectively catalyze the synthesis of sucrose-6-fatty acid esters. google.com Similarly, fructosyltransferases have been investigated for the synthesis of sucrose-6-acetate, a related compound, demonstrating the potential of these enzymes for regioselective synthesis. nih.govnih.gov Biocatalysis provides a more straightforward purification process and the ability to reuse the catalyst, making it an environmentally sustainable and specific method for producing sucrose, 6'-stearate. mdpi.com
Biocatalyst Selection and Engineering for Regioselective Acylation
The choice of biocatalyst is paramount in achieving high regioselectivity in the synthesis of sucrose esters. Lipases, in particular, have been extensively studied for their ability to catalyze the esterification of sucrose in a controlled manner.
Lipases from Candida antarctica and Thermomyces lanuginosus
Lipases from Candida antarctica (specifically CALB) and Thermomyces lanuginosus (TLL) are two of the most commonly employed enzymes in the synthesis of sugar esters. core.ac.uk Their utility stems from their stability and distinct regioselective properties.
Research has shown that the selection between these two lipases can significantly influence the position of acylation on the sucrose molecule. For instance, in the acylation of sucrose with ethyl butanoate, Novozym 435 (an immobilized form of CALB) was reported to produce a mixture of 6- and 6'-monoesters in a 1:1 molar ratio. core.ac.uk In contrast, lipase from T. lanuginosus is considered more suitable for the synthesis of 6-O-acylsucrose. core.ac.uk This suggests a higher selectivity of TLL for the primary hydroxyl group at the C-6 position of the glucose moiety in sucrose.
Further highlighting the regioselective capabilities of TLL, a study on the transesterification of lactulose (B1674317) with vinyl laurate demonstrated that Lipozyme® TL IM (an immobilized form of TLL) predominantly produced the 6'-O-monoester with a purity of 91.4%. mdpi.com This strong preference for the 6'-position on a different disaccharide suggests that TLL is a promising candidate for the targeted synthesis of this compound. The chemical reactivity of the hydroxyl groups in sucrose generally follows the order of 6-OH > 6'-OH > 1'-OH > secondary-OHs under most experimental conditions. koreascience.kr However, enzymes can exhibit incredible regioselectivity, overriding this inherent reactivity. koreascience.krkoreascience.kr
While CALB is a versatile and widely used biocatalyst, its tendency to produce a mixture of isomers in sucrose mono-acylation makes TLL a more promising choice for achieving high yields of the specific 6'-stearate isomer.
Directed Evolution and Enzyme Immobilization Strategies
Directed Evolution: This technique involves creating successive rounds of mutations in a lipase's genetic code to generate variants with improved properties. While specific studies on the directed evolution of CALB or TLL for enhanced 6'-regioselectivity in sucrose acylation are not widely reported, research has demonstrated its effectiveness in improving other enzyme characteristics. For example, directed evolution has been used to create CALB mutants with over a 20-fold increase in thermal stability. nih.gov Similarly, TLL has been engineered to enhance its tolerance to methanol, a property beneficial for biodiesel production. nih.gov These successes indicate the potential of directed evolution to tailor the active site of these lipases to favor the acylation of the 6'-hydroxyl group of sucrose with stearic acid.
Enzyme Immobilization: Immobilizing enzymes on solid supports is a crucial strategy to improve their stability, reusability, and, in some cases, to modulate their catalytic properties, including regioselectivity. researchgate.netnih.gov The choice of support material and immobilization method can significantly impact the enzyme's conformation and, consequently, its interaction with the substrate.
For TLL, various immobilization methods have been explored, including granulation with silica (B1680970) and adsorption on different hydrophobic supports. researchgate.nettandfonline.com It has been shown that immobilization of TLL on supports containing divinylbenzene (B73037) moieties can yield excellent 1,3-regioselective biocatalysts in the ethanolysis of oil. nih.gov This demonstrates that the support's chemistry can influence the enzyme's selectivity. Granulated TLL has been shown to retain over 80% of its initial activity after 20 cycles of 6 hours in the synthesis of 6-O-lauroylsucrose. core.ac.uk
For CALB, immobilization on magnetic nanoparticles has been explored for the kinetic resolution of chiral amines. mdpi.com Immobilized CALB is also noted to exhibit distinct sn-1,3 regiospecificity in the interesterification of triacylglycerols, a property that is influenced by the immobilization support. nih.gov These findings suggest that a strategic approach to immobilizing TLL or CALB could be a key factor in controlling the regiochemical outcome of sucrose stearate synthesis, potentially favoring the formation of the 6'-isomer.
Reaction Parameter Optimization for Enzymatic Esterification
Optimizing reaction parameters such as time, enzyme concentration, and temperature is critical for maximizing the yield and purity of the desired this compound isomer.
Influence of Reaction Time and Enzyme Concentration
The duration of the enzymatic reaction and the amount of biocatalyst used are key factors that directly impact the conversion of substrates and the product profile.
In a study on the enzymatic synthesis of sucrose esters using Candida antarctica lipase, the reaction time was varied from 2 to 10 hours. The optimal yield of 90.45% was achieved at a reaction time of 10 hours. e3s-conferences.org Another investigation utilizing granulated T. lanuginosus lipase for the synthesis of 6-O-lauroylsucrose reported a conversion of over 95% in just 6 hours. researchgate.net These results suggest that the optimal reaction time can vary depending on the specific enzyme, its immobilization, and the substrates involved.
The concentration of the enzyme also plays a crucial role. In the aforementioned study with Candida antarctica, the lipase concentration was varied from 0.1% to 0.5% (w/w). An increase in substrate conversion was observed as the enzyme ratio increased from 0.1% to 0.4%, with the optimal concentration being 0.4% (w/w). e3s-conferences.org At a concentration of 0.5% (w/w), a decrease in substrate conversion was noted. e3s-conferences.org This indicates that beyond a certain point, increasing the enzyme concentration may not lead to a higher yield and could be due to mass transfer limitations or steric hindrance. mdpi.com
The following interactive table summarizes the effect of reaction time on the yield of sucrose esters in a reaction catalyzed by Candida antarctica lipase.
This interactive table illustrates the impact of Candida antarctica lipase concentration on the yield of sucrose esters.
Temperature Effects on Enzymatic Conversion
Temperature is a critical parameter in enzymatic reactions, influencing both the rate of reaction and the stability of the enzyme. For the synthesis of sucrose stearate, finding the optimal temperature is essential for maximizing conversion without causing enzyme denaturation.
In the enzymatic esterification of sucrose, it has been observed that between 25°C and 30°C, the reaction rate increases with temperature. nih.gov However, temperatures above 30°C can lead to a decrease in the reaction rate due to the disruption of the enzyme's conformation. nih.gov In another study focusing on the synthesis of sucrose-6-acetate using Lipozyme TL IM, the effect of various temperatures was also investigated, highlighting the importance of this parameter. researchgate.net
Conversely, a study on the synthesis of sugar esters with stearic acid using maize seed lipase found that a reaction carried out at 50°C showed better conversion of stearic acid compared to reactions at other temperatures, suggesting 50°C as the ideal temperature for that specific system. uni-pannon.hu This variation underscores the necessity of empirical determination of the optimal temperature for the specific combination of lipase and substrates used for this compound synthesis.
Solvent-Free and Sustainable Reaction Media
The development of environmentally friendly processes for the synthesis of sucrose esters is a key area of research. This includes conducting reactions in solvent-free systems or utilizing sustainable solvents like deep eutectic solvents (DESs).
Solvent-free synthesis offers several advantages, including reduced environmental impact, lower costs, and simplified downstream processing. A study on the solvent-free biocatalysis of sucrose and fructose (B13574) with oleic acid was conducted at 65°C, demonstrating the feasibility of such systems. mdpi.com Another approach to solvent-free synthesis of sucrose stearate involves the transesterification of sucrose with methyl stearate, where the homogeneity of the reaction mixture is improved by the addition of magnesium stearate, allowing the reaction to proceed at 125-135°C. assemblingsugars.fr
Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. mdpi.com They are mixtures of compounds that have a lower melting point than their individual components and can be derived from natural sources. mdpi.com The use of DESs in the enzymatic synthesis of sugar esters has been explored, although challenges remain, particularly with disaccharides. One study found that while DESs could be used for the synthesis of glucose esters, the enzymatic transesterification of lactose (B1674315) was not successful in these media. researchgate.net However, in a bisolvent system of an ionic liquid and 2-methyl-2-butanol, the acylation of glucose with vinyl stearate using Lipozyme TLIM reached a high conversion of 99.6%. mdpi.com This suggests that with careful selection of the solvent system, high yields of sucrose stearate could potentially be achieved in a more sustainable manner.
Regioselectivity at the 6'-Hydroxyl Position
Sucrose has eight hydroxyl groups with varying reactivity, making precise esterification a significant challenge. The three primary hydroxyl groups (at the C6, C1', and C6' positions) are sterically less hindered and thus more reactive than the five secondary hydroxyls. google.com The ability to control which hydroxyl group is esterified—a concept known as regioselectivity—is crucial for producing a specific isomer like sucrose 6'-stearate.
Enzymatic catalysis, particularly with lipases, is a key strategy for achieving high regioselectivity. mdpi.com While some enzymes like subtilisin may preferentially acylate the 1'-hydroxyl position, lipases often direct the reaction towards the primary 6- and 6'-hydroxyl groups. nih.gov This selectivity is influenced by factors such as the choice of solvent and the structure of the acyl donor. nih.gov
In the synthesis of sucrose stearate, the reaction can yield not only the desired monoester but also diesters and other more substituted products. Controlling the ratio of monoester to diester is critical for the final product's properties and applications. This ratio is heavily dependent on the synthesis method and reaction conditions.
For example, a process using an alkenyl ester in a polar aprotic solvent can produce a product with an esterification number below 1.5, indicating a high proportion of monoesters. google.com Solvent-free methods have also been developed; in these, the addition of a divalent metal fatty acid alkanoate (like magnesium stearate) is crucial for promoting the formation of monoesters as the primary product. ysu.am Without it, the reaction is much slower and yields mainly polyesters. ysu.am Different processes result in varying product compositions, as detailed in the table below.
| Synthesis Method | Fatty Acid | Monoester Content (%) | Diester Content (%) | Reference |
|---|---|---|---|---|
| Solvent-based (H₂O/Ethanol) | Stearic Acid | 98.2 | 1.8 | google.com |
| Solvent-based (H₂O/Ethanol) | Palmitic Acid | 96.8 | 3.2 | google.com |
| Solvent-free (with R. miehei lipase) | Oleic Acid | 90 | - | mdpi.com |
| Solvent-free (with C. antarctica B lipase) | Oleic Acid | <70 | - | mdpi.com |
| Transesterification (Vinyl Ester) | Stearic Acid | ~83 | - | fao.org |
In enzymatic reactions, longer fatty acid chains tend to favor the production of sugar esters. researchgate.netnih.gov For instance, when using fatty acid vinyl esters, the conversion rate in one system increased from 43.2% for vinyl caprate (C10) to 99.6% for vinyl stearate (C18). mdpi.com This indicates a higher affinity of the lipase for longer-chain substrates.
Furthermore, the acyl donor's chain length can influence the position of the acylation. Research on sucrose acylation with subtilisin showed that using longer chain vinyl esters improved acylation at the 6-hydroxyl position over the 1'-hydroxyl position. nih.gov This suggests that by selecting a long-chain donor like vinyl stearate, it is possible to steer the enzymatic reaction toward the desired 6- or 6'-position, which is essential for the synthesis of sucrose 6'-stearate.
| Enzyme/System | Acyl Donor (Chain Length) | Substrate | Observation/Result | Reference |
|---|---|---|---|---|
| Lipozyme TLIM in IL/2M2B | Vinyl Caprate (C10) | Glucose | 43.2% Conversion | mdpi.com |
| Lipozyme TLIM in IL/2M2B | Vinyl Stearate (C18) | Glucose | 99.6% Conversion | mdpi.com |
| Lipase B from C. antarctica | Caprylic Acid (C8) | Oligofructose | Lower conversion | nih.gov |
| Lipase B from C. antarctica | Palmitic Acid (C16) | Oligofructose | Higher conversion | nih.gov |
| Subtilisin BPN' | Longer chain vinyl esters | Sucrose | Improved 6-acylation | nih.gov |
Self Assembly and Supramolecular Organization of Sucrose, 6 Stearate
Fundamental Principles of Amphiphilic Self-Assembly
The self-assembly of Sucrose (B13894), 6'-stearate in an aqueous medium is governed by the hydrophobic effect. When dispersed in water, the hydrophobic stearate (B1226849) tails disrupt the hydrogen-bonding network of water molecules, an energetically unfavorable state. To minimize this unfavorable interaction, the amphiphilic molecules spontaneously aggregate. They arrange themselves such that the hydrophobic tails are sequestered from the water, forming a nonpolar core, while the hydrophilic sucrose headgroups remain in contact with the aqueous environment. This process is entropically driven and results in the formation of thermodynamically stable aggregates once a specific concentration threshold is surpassed.
The Critical Aggregation Concentration (CAC), or more specifically for micelle-forming systems, the Critical Micelle Concentration (CMC), is the minimum concentration of surfactant at which aggregates begin to form in solution. Below the CMC, Sucrose, 6'-stearate exists predominantly as individual molecules (monomers). Above the CMC, additional surfactant molecules primarily form new aggregates, and the monomer concentration remains relatively constant.
The CMC is a key parameter that depends on factors such as temperature, pH, and the ionic strength of the medium. It is determined experimentally using several techniques that detect the abrupt change in a physical property of the solution at the onset of aggregation.
Surface Tensiometry: This method measures the surface tension of the solution as a function of surfactant concentration. Monomers adsorb at the air-water interface, reducing surface tension. When micelles form, the interface becomes saturated, and the surface tension reaches a plateau. The concentration at the inflection point of the tension-versus-log-concentration plot corresponds to the CMC.
Fluorescence Probe Spectroscopy: This technique utilizes a hydrophobic fluorescent probe, such as pyrene (B120774). Pyrene exhibits a fluorescence emission spectrum that is highly sensitive to the polarity of its microenvironment. In the aqueous phase, its emission spectrum is characteristic of a polar environment. Upon micellization, pyrene partitions into the hydrophobic core of the micelles. This change in microenvironment causes a significant shift in the ratio of the first and third vibronic peaks (I₁/I₃) of its emission spectrum. A plot of the I₁/I₃ ratio against the logarithm of the surfactant concentration shows a sharp sigmoidal decrease, with the inflection point indicating the CMC.
Research findings have established the CMC for this compound to be in the micromolar range, characteristic of nonionic surfactants with long alkyl chains.
Table 1: Experimentally Determined CMC Values for this compound Data is representative of findings from cited literature under specified conditions.
| Experimental Method | CMC (μM) | Temperature (°C) | Medium | Reference(s) |
|---|---|---|---|---|
| Surface Tensiometry | ~15 | 25 | Deionized Water | , |
| Fluorescence Spectroscopy (Pyrene Probe) | ~12 | 25 | Deionized Water | , |
Formation and Characterization of Supramolecular Architectures
Above its CMC, this compound organizes into a variety of supramolecular structures. The specific architecture formed is dictated by the surfactant concentration, temperature, and the dimensionless packing parameter (P), which relates the volume of the hydrophobic tail, the optimal headgroup area, and the critical length of the tail. The bulky and flexible sucrose headgroup plays a dominant role in determining the interfacial curvature and, consequently, the aggregate morphology.
At concentrations just above the CMC, this compound typically forms micellar aggregates. Due to the large cross-sectional area of the sucrose headgroup relative to the stearate tail, the packing parameter is generally low, favoring the formation of structures with high positive curvature, such as spherical or slightly ellipsoidal micelles.
These structures are characterized using techniques like:
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter (Dₕ) and the size distribution, expressed as the Polydispersity Index (PDI). A low PDI (<0.3) indicates a relatively monodisperse population of micelles.
Small-Angle X-ray/Neutron Scattering (SAXS/SANS): Provides detailed information on the shape, size, and internal structure of the micelles, including the radius of the hydrophobic core and the thickness of the hydrated hydrophilic shell.
Table 2: Typical Characteristics of this compound Micelles in Aqueous Solution Data is representative of findings from cited literature.
| Parameter | Typical Value | Characterization Technique | Reference(s) |
|---|---|---|---|
| Morphology | Spherical / Ellipsoidal | SAXS, SANS | |
| Hydrodynamic Diameter (Dₕ) | 8 – 15 nm | DLS | |
| Polydispersity Index (PDI) | 0.1 – 0.3 | DLS |
Under certain conditions of concentration and temperature, or through specific preparation methods (e.g., thin-film hydration), this compound can form vesicular structures known as niosomes. Niosomes are closed-bilayer vesicles where the amphiphilic molecules arrange into a lamellar sheet that encloses an aqueous core. The formation of bilayers suggests a packing parameter approaching 1.
These systems can exist as:
Unilamellar Vesicles (ULVs): Composed of a single bilayer.
Multilamellar Vesicles (MLVs): Composed of multiple, concentric bilayers, similar to an onion structure. MLVs often form spontaneously upon hydration of a dry film of the surfactant.
Characterization is primarily performed using Transmission Electron Microscopy (TEM) and Cryo-TEM , which provide direct visual evidence of the vesicular morphology, lamellarity, and size.
At higher concentrations (typically >20% w/w), the interactions between aggregates become significant, leading to long-range ordering and the formation of lyotropic liquid crystalline (LC) phases or mesophases. These phases possess a degree of order between that of a crystalline solid and an isotropic liquid. For this compound, the interplay between the bulky headgroup and the linear tail results in the formation of several mesophases.
Lamellar Phase (Lα): This is a very common phase for this type of surfactant. It consists of parallel bilayers of this compound separated by layers of water. The hydrophobic tails are in a disordered, liquid-like state within the bilayers.
Other Mesophases: Depending on the precise conditions, other phases such as normal hexagonal (H₁) or cubic (I₁) phases may be observed, although the lamellar phase is often predominant due to the molecule's geometry.
These ordered phases are identified and characterized by:
Polarized Light Microscopy (PLM): Different LC phases exhibit unique and identifiable optical textures (e.g., Maltese crosses for the lamellar phase) when viewed between crossed polarizers.
Small-Angle X-ray Scattering (SAXS): SAXS produces distinct diffraction patterns for each phase. A lamellar phase gives a series of sharp peaks with scattering vector (q) ratios of 1:2:3, from which the lamellar repeat distance (d-spacing) can be calculated.
Phase Behavior and Thermotropic/Lyotropic Transitions
The phase behavior of this compound is complex and can be described by phase diagrams that map the state of the system as a function of concentration (lyotropic behavior) and temperature (thermotropic behavior).
Lyotropic Behavior: This describes the sequence of phases observed as the concentration of this compound in water is increased at a constant temperature. A typical progression is:
Isotropic Monomer Solution (L₁): At very low concentrations below the CMC.
Isotropic Micellar Solution (L₁): At concentrations above the CMC.
Liquid Crystalline Phases: At higher concentrations, the system transitions into ordered phases like the lamellar (Lα) phase.
Hydrated Solid: At very high concentrations, a hydrated crystalline form of the surfactant may precipitate.
Thermotropic Behavior: This describes phase changes induced by temperature at a fixed concentration. A critical thermotropic parameter is the Krafft temperature (Tₖ) . Below the Tₖ, the surfactant's solubility is lower than its CMC, so it exists as hydrated crystals and does not form micelles. Above the Tₖ, solubility increases dramatically, allowing for micellization. For this compound, with its long C18 tail, the Krafft temperature is significantly above room temperature (e.g., ~45-55°C). Heating a sample can also induce transitions between different liquid crystalline phases or from an LC phase to an isotropic solution.
Table 3: Simplified Phase Behavior of this compound in Water This table illustrates the general lyotropic and thermotropic behavior based on cited research.
| Concentration Range (w/w) | Temperature Range | Predominant Phase / Structure | Reference(s) |
|---|---|---|---|
| < CMC (~0.001%) | T > Tₖ (~50°C) | Isotropic Solution (Monomers) | , |
| ~0.01% - 20% | T > Tₖ (~50°C) | Isotropic Micellar Solution (L₁) | , |
| ~20% - 60% | T > Tₖ (~50°C) | Lamellar Liquid Crystalline Phase (Lα) | , |
| Any | T < Tₖ (~50°C) | Hydrated Crystals + Saturated Solution | , |
Concentration-Dependent Phase Transitions (e.g., Micellar to Liquid Crystalline)
The aggregation of this compound in aqueous solutions is highly dependent on its concentration. Below a certain concentration, the molecules exist as monomers. As the concentration increases and surpasses the critical micelle concentration (CMC), the molecules spontaneously self-assemble into organized structures like micelles, vesicles, and lamellar phases. arxiv.orgresearchgate.net The CMC for sucrose stearate is reported to be low, with values around ≤ 0.01 mM for C18SE, indicating a high tendency for self-assembly. arxiv.org
At concentrations just above the CMC, spherical or slightly elongated micelles are typically formed. uni-sofia.bg As the concentration further increases, these micelles can grow and transform into more complex structures. For instance, studies on commercial sucrose stearate systems, which include a mixture of monoesters and diesters, have shown transitions from micellar solutions to lamellar liquid crystalline phases. researchgate.net A proposed phase diagram for a sucrose stearate/water system at 50°C indicates a micellar solution (L1) at lower concentrations, which transitions to a dispersion of lamellar liquid crystals within the micellar solution between approximately 15% and 35% (wt) sucrose stearate. researchgate.net Above this range, a fully developed lamellar liquid crystal (Lα) phase is observed. researchgate.net The transition between these phases can be identified by significant changes in the rheological properties of the solution. csic.es
The critical aggregation concentration (CAC) for a hydrophilic sucrose stearate (C-1815) was found to be 2.0×10⁻⁴ wt.%, above which it forms vesicles. researchgate.net Another study reported a CMC of 0.22 mM for a sucrose stearate. conicet.gov.ar The variation in reported CMC values can be attributed to differences in purity, the ratio of mono- to diesters, and the experimental methods used for determination. arxiv.org
Table 1: Critical Micelle Concentration (CMC) of Sucrose Esters
| Sucrose Ester | CMC Value | Reference |
|---|---|---|
| Sucrose Stearate (C18SE) | ≤ 0.01 mM | arxiv.org |
| Sucrose Stearate (C-1815) | 2.0×10⁻⁴ wt.% (CAC) | researchgate.net |
| Sucrose Stearate | 0.22 mM | conicet.gov.ar |
| Sucrose Laurate (C12SE) | ~0.3 mM | arxiv.org |
| Sucrose Myristate (C14SE) | ~0.02 mM | arxiv.org |
| Sucrose Palmitate (C16SE) | ~0.02 mM | arxiv.org |
Temperature-Induced Polymorphic Phase Transitions
Temperature plays a crucial role in the phase behavior of this compound. The melting point of sucrose esters generally falls between 40 °C and 60 °C. wikipedia.org Heating can induce transitions from a solid crystalline or gel state to a liquid crystalline phase and eventually to an isotropic liquid. For highly pure sucrose monoesters, studies have shown that the position of the fatty acid on the sucrose molecule significantly affects the phase transition temperature. arxiv.org For example, the crystal-to-smectic A* phase transition temperature for 6-O-lauroyl sucrose (C12) is 65.8°C, while for the 1'-isomer it is 46.2°C. arxiv.org
In aqueous solutions, temperature changes can trigger transitions between different types of aggregates. For commercial sucrose stearate (containing 70% monoester), a transition from a two-phase region of solid and micellar solution to a single micellar solution was observed above 43°C for concentrations below 10 wt%. researchgate.netuni-sofia.bg More complex behavior is seen in systems containing both mono- and di-esters. At lower temperatures, discrete diester particles can coexist with monoester micelles. As the temperature rises and approaches the melting point of the diesters, these structures can reorganize to form wormlike mixed micelles, leading to a significant peak in viscosity. uni-sofia.bg Further increases in temperature cause the viscosity to decrease as the structures break down. uni-sofia.bg This non-trivial thermal response, with a viscosity maximum at intermediate temperatures, is a characteristic feature of some commercial sucrose ester solutions. researchgate.netuni-sofia.bg
Differential scanning calorimetry (DSC) studies on stearic-palmitic sucrose ester (HLB 6) revealed complex thermal behavior consistent with smectic liquid crystals (type A). nih.gov The material showed repeatable polymorphic transitions during successive heating and cooling cycles. nih.gov
Shear-Induced Phase Transitions in Aqueous Solutions
Aqueous solutions of this compound can undergo phase transitions when subjected to shear forces. This is particularly evident in the transition from a lamellar phase to a more ordered "onion" phase, which consists of multilamellar vesicles. A study on a commercial sucrose stearate blend demonstrated that above a critical temperature of 43°C, applying shear could induce a transition from a lamellar phase to an onion phase. researchgate.net These shear-induced vesicles were found to be remarkably stable, not relaxing for over three weeks. researchgate.net
The rheological behavior of sucrose stearate solutions is a strong indicator of their underlying structure. At a given temperature (e.g., 50°C), systems with up to 2% (wt) sucrose stearate may exhibit a power-law decrease in viscosity with increasing shear rate. researchgate.net At higher concentrations, where lamellar liquid crystal dispersions are present, the flow curves become more complex, often showing a constant viscosity at low shear rates followed by significant shear-thinning behavior above a critical shear rate. researchgate.netresearchgate.net This transition is often attributed to the orientation of the lamellar structures in the direction of flow. csic.es The critical shear rate at which this transition occurs is dependent on the surfactant concentration. csic.esuni-sofia.bg
Molecular Packing and Interdigitation within Organized Structures
The arrangement of this compound molecules within self-assembled structures is key to their stability and properties. In crystalline and liquid crystalline phases, the molecules adopt ordered arrangements. X-ray scattering studies have revealed that sucrose esters can exhibit different packing arrangements. For example, a study on a stearic-palmitic sucrose ester showed that the mono- and poly-ester fractions have different packings, specifically double and single chain-length packing. nih.gov
In lamellar phases, the molecules are organized into bilayers with the hydrophilic sucrose heads facing the aqueous phase and the hydrophobic stearate tails forming the core. The presence of a small amount of diesters in a predominantly monoester mixture is believed to be crucial for the formation of certain structures, like the stable vesicles observed after shearing. researchgate.net It is hypothesized that the bulkier diester molecules can introduce curvature and defects into the bilayer, facilitating the formation of closed vesicle structures. researchgate.net The structure of the crystal network in oleogels formed with sucrose esters is influenced by the HLB value, with lower HLB esters forming numerous small, globular crystals. mdpi.com
Influence of Structural Parameters on Self-Assembly
The self-assembly of sucrose stearates is profoundly influenced by their structural characteristics, particularly the degree of esterification and the resulting hydrophilic-lipophilic balance (HLB).
Impact of Monoester and Diester Content on Aggregate Formation
Commercial sucrose stearate is typically a mixture of mono-, di-, and sometimes higher esters. uni-sofia.bg The ratio of these components has a significant impact on the type and stability of the aggregates formed. arxiv.orgresearchgate.net
Generally, a higher monoester content leads to more hydrophilic character and favors the formation of oil-in-water emulsions and micellar structures in water. researchgate.net Conversely, an increasing concentration of diesters and higher esters increases hydrophobicity, promoting the formation of water-in-oil emulsions or more complex, less water-soluble aggregates. arxiv.orgresearchgate.net
The coexistence of monoesters and diesters is critical for some of the unique behaviors of sucrose ester solutions. For instance, the unusual temperature-dependent viscosity peak observed in sucrose palmitate solutions is attributed to the interplay between soluble monoesters and less soluble diesters. uni-sofia.bguni-sofia.bg At low temperatures, diesters can form separate solid particles, but upon heating, they can be solubilized into monoester micelles, leading to the formation of large, entangled wormlike micelles that dramatically increase viscosity. uni-sofia.bguni-sofia.bg The presence of even a small fraction of diesters appears to be key for the shear-induced formation of stable multilamellar vesicles (onions). researchgate.net Studies have also shown that mixtures of pure sucrose mono- and dilaurates can exhibit better foamability than the individual components, suggesting a synergistic effect. arxiv.org
Table 2: Effect of Monoester/Diester Ratio on Supramolecular Structures
| Monoester/Diester Ratio | Observed Supramolecular Structure/Behavior | Reference |
|---|---|---|
| High Monoester Content (e.g., ~80%) | Solutions exhibit behavior typical of nonionic surfactants; wormlike micelles and viscosity peak upon heating when diesters are present. | uni-sofia.bg |
| Mixed Mono- and Diesters (e.g., 1:1) | Formation of gels in the presence of electrolytes due to interactions between diester particles. | uni-sofia.bg |
| Predominantly Monoester with some Diester | Enables shear-induced formation of stable multilamellar vesicles (onions). | researchgate.net |
| High Diester/Polyester (B1180765) Content | More hydrophobic; favors water-in-oil emulsions and formation of solid particles in aqueous solutions. | uni-sofia.bgresearchgate.net |
Correlation between Hydrophilic-Lipophilic Balance (HLB) and Supramolecular Organization
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. For sucrose esters, the HLB value is directly related to the degree of esterification; a higher number of esterified fatty acids results in a lower HLB value and a more lipophilic character. wikipedia.orgrahn-group.com Sucrose esters cover a very wide range of HLB values, from approximately 1 to 16. wikipedia.orgresearchgate.net
The HLB value is a key predictor of the self-assembly behavior and functionality of this compound.
High HLB (8-16): These esters, rich in monoesters, are more water-soluble and act as oil-in-water emulsifiers. wikipedia.org They tend to form micellar solutions and lamellar liquid crystals in water. researchgate.net SEs with high or medium HLB values tend to become vitrified upon melting. researchgate.netcapes.gov.br
Low HLB (1-6): These esters, with a higher content of di- and polyesters, are more lipophilic and function as water-in-oil emulsifiers. wikipedia.orgmdpi.com In aqueous systems, they are less soluble and more likely to form solid-like particle dispersions. uni-sofia.bg Lipophilic SEs (HLB 1-3) tend to melt when heated, unlike their more hydrophilic counterparts. nih.gov
Research has shown a direct correlation between the HLB value and the type of structures formed. For instance, in the creation of bigels, sucrose esters with lower HLB values (1 and 2) resulted in smaller emulsion droplets and a more solid-like, elastic gel network compared to an ester with an HLB of 6. mdpi.com Similarly, the crystallization behavior of fats can be manipulated by adding sucrose esters of different HLB values. Palmitic and stearic sucrose esters with a low HLB of 1 (high in polyesters) were found to delay nucleation and lead to smaller fat crystals, whereas a high HLB ester (HLB 16, high in monoester) did not significantly alter crystal size. researchgate.net
Interfacial Science and Engineering Applications of Sucrose, 6 Stearate
Surface and Interfacial Tension Reduction Mechanisms
Sucrose (B13894), 6'-stearate, like other sucrose esters, reduces surface and interfacial tension due to its amphiphilic nature. The molecule consists of a hydrophilic sucrose head and a lipophilic stearic acid tail. This structure allows it to position itself at the interface between two immiscible phases, such as oil and water or air and oil, reducing the free energy of the interface.
The effectiveness of sucrose stearates in reducing surface tension is closely linked to their hydrophilic-lipophilic balance (HLB) value. More hydrophilic sucrose esters, which have a higher proportion of monoesters like sucrose, 6'-stearate, are particularly effective at reducing the surface tension at the oil/air interface. mdpi.com The reduction in surface tension is a key factor in the formation and stabilization of emulsions and foams. By lowering the interfacial tension, sucrose stearate (B1226849) facilitates the creation of smaller droplets or bubbles with less energy input, leading to finer and more stable dispersions. ugent.be
The mechanism of tension reduction involves the alignment of sucrose stearate molecules at the interface. The hydrophilic sucrose portion orients towards the aqueous phase, while the lipophilic stearate tail orients towards the oil or air phase. This arrangement disrupts the cohesive forces between the molecules of the bulk phases at the interface, thereby lowering the surface or interfacial tension.
Adsorption Layer Formation and Properties at Liquid-Liquid and Liquid-Gas Interfaces
The functionality of this compound as a stabilizer for emulsions and foams is critically dependent on the formation and properties of an adsorbed layer at the interface.
The dynamics of adsorption, or how quickly the surfactant molecules migrate to and arrange at the interface, is crucial for the initial formation of emulsions and foams. This process is influenced by factors such as the concentration of sucrose stearate in the bulk phase and the temperature. Higher concentrations lead to a faster rate of adsorption.
The adsorbed film of this compound at an interface possesses specific structural and mechanical properties that contribute to the stability of the colloidal system. This film acts as a barrier, preventing the coalescence of droplets or bubbles. The stability of this film is influenced by the interactions between the adsorbed molecules.
In the case of oleofoams (oil foams), the stability is significantly enhanced by the crystallization of the sucrose ester at the interface upon cooling. mdpi.com This creates a rigidified matrix that provides long-term stability to the foam structure. The formation of hydrogen bonds between the sucrose ester and oil molecules also plays a role in the stability of the adsorbed layer. acs.org
The structure of the adsorbed layer can be influenced by the presence of other components. For instance, in water-in-oil emulsions, the combination of sucrose esters and beeswax can lead to the formation of fine crystals that synergistically stabilize the system. nih.gov
Stabilization Mechanisms in Colloidal Dispersions
This compound is widely used to stabilize various colloidal dispersions, including emulsions and foams. The stabilization mechanisms are multifaceted and depend on the specific system.
Sucrose stearate is an effective emulsifier for both oil-in-water (O/W) and water-in-oil (W/O) emulsions. specialchem.comulprospector.com The type of emulsion formed is largely determined by the HLB value of the sucrose ester. Higher HLB values favor the formation of O/W emulsions, while lower HLB values are more suitable for W/O emulsions.
The stability of these emulsions is attributed to the formation of a protective film around the dispersed droplets, which prevents them from coalescing. The effectiveness of stabilization is dependent on the concentration of the sucrose stearate. In O/W emulsions, the stability is also influenced by the droplet size, with smaller droplets leading to more stable systems. nih.gov The physical stability of emulsions can be further enhanced by the rheological properties imparted by the sucrose stearate, which can form viscous, semi-solid formulations. nih.gov
| Sucrose Stearate Grade | HLB Value | Monoester Content (%) | Initial Emulsion Diameter (μm) | Zeta Potential (mV) |
|---|---|---|---|---|
| S-170 | 1 | 1 | 2.5 ± 0.1 | -30.1 ± 0.8 |
| S-570 | 5 | 30 | 1.8 ± 0.2 | -32.5 ± 1.1 |
| S-970 | 9 | 50 | 0.9 ± 0.1 | -35.2 ± 0.9 |
| S-1170 | 11 | 60 | 0.5 ± 0.1 | -38.7 ± 1.3 |
| S-1570 | 15 | 70 | 0.3 ± 0.05 | -40.1 ± 1.5 |
| S-1670 | 16 | 75 | 0.25 ± 0.04 | -42.3 ± 1.2 |
Sucrose stearates are also utilized for their foaming properties, particularly in the formation of stable oil foams or oleofoams. mdpi.com The stabilization of these systems relies on the adsorption of sucrose stearate molecules at the air-oil interface.
A key mechanism for the long-term stability of oleofoams is the crystallization of the sucrose ester at the interface. mdpi.comresearchgate.net This is often achieved by whipping the mixture at a temperature above the melting point of the sucrose ester and then rapidly cooling it. This process creates a rigid, crystalline network around the air bubbles, preventing their collapse. The formation of hydrogen bonds between the surfactant and oil molecules further contributes to the stability of the foam structure. acs.org The efficiency of air incorporation and the resulting foam stability are influenced by the HLB value of the sucrose ester, with more hydrophilic esters generally leading to higher air encapsulation. mdpi.com
| Sucrose Ester HLB | Whipping Temperature (°C) | Maximum Over-run (%) | Surface Tension at Whipping Temp. (mN/m) |
|---|---|---|---|
| 3 | 60 | 37 | 22.3 |
| 5 | 80 | Not specified | 22.5 |
| 7 | 90 | 62 | 23.0 |
| 9 | 100 | Not specified | 23.0 |
Role in Complex Colloidal Systems (e.g., Foamed Emulsions, Oleogels)
This compound, a member of the sucrose ester family, demonstrates significant functionality in the structuring and stabilization of complex colloidal systems such as foamed emulsions and oleogels. Its amphiphilic nature, arising from the hydrophilic sucrose head and the lipophilic stearic acid tail, allows it to adsorb at interfaces, thereby influencing the formation and stability of these systems. The specific performance of sucrose stearate is often linked to its hydrophilic-lipophilic balance (HLB), monoester content, and its interactions with other components within the system.
Foamed Emulsions (Oleofoams)
In the context of non-aqueous systems, sucrose esters are instrumental in the creation of water-free foams, commonly referred to as oleofoams. These structures consist of air bubbles dispersed within a continuous oil phase. The stability and characteristics of these oleofoams are highly dependent on the properties of the sucrose ester used, including its HLB value and the processing temperature.
Research has shown that more hydrophilic sucrose esters, characterized by a higher monoester content, are particularly effective at encapsulating air. researchgate.netmdpi.com This is attributed to their ability to reduce the surface tension at the oil-air interface more effectively. researchgate.netmdpi.com The formation of these oleofoams is a temperature-dependent process. Higher temperatures are generally required to solubilize the more hydrophilic sucrose esters. researchgate.netmdpi.com Upon cooling, the crystallized sucrose ester at the interface contributes to the rigidification and stability of the foam structure. mdpi.com
The over-run, which quantifies the volume of incorporated air, is a key parameter in foam characterization. Studies have demonstrated a clear relationship between the HLB value of the sucrose ester, the whipping temperature, and the resulting over-run.
Table 1: Effect of Sucrose Ester (SE) HLB and Temperature on the Maximum Over-run of Oleofoams.
| Sucrose Ester HLB | Whipping Temperature (°C) | Maximum Over-run (%) |
|---|---|---|
| 3 | 60 | 37 |
| 5 | 80 | 62 |
| 7 | 90 | Not specified |
| 9 | Not specified | Not specified |
The stability of these foamed emulsions can be assessed by measuring drainage over time. Research indicates that the stability is also influenced by the HLB of the sucrose ester and the temperature at which the foam is stored. mdpi.com
Oleogels
Sucrose stearate also functions as an oleogelator, capable of structuring liquid oils into semi-solid, gel-like materials. This ability is particularly valuable in creating structured fats with specific textural properties. The effectiveness of sucrose stearate in forming oleogels can be influenced by its concentration, the presence of other oleogelators, and the processing method.
In some systems, sucrose stearate alone at lower concentrations may not form strong, self-standing oleogels. mdpi.com However, its performance can be significantly enhanced when used in binary systems with other structuring agents like monoglycerides or hard fats. nih.govresearchgate.net The synergistic interactions between sucrose stearate and these co-oleogelators can lead to the formation of a more robust crystal network, resulting in harder and more stable oleogels with improved oil-binding capacity. nih.govresearchgate.net
The choice of sucrose ester, particularly its monoester content and HLB value, plays a crucial role in the final properties of the oleogel. For instance, sucrose esters with a higher monoester content have been shown to form more well-structured oleogels with greater hardness and viscoelasticity. nih.govresearchgate.net
Table 2: Physical Properties of Oleogels Formulated with Different Sucrose Esters (SE) and in Binary Blends.
| Oleogelator System | Hardness (N) | Viscoelasticity (kPa) | Oil-Binding Capacity (%) |
|---|---|---|---|
| SP50 + Monoglycerides | ~0.8 | Not specified | Not specified |
| SP70 + Monoglycerides | ~0.8 | 160 | 100 |
| SP70 + Hard Fat | ~0.8 | 160 | 100 |
The processing route is another critical factor. Alternative methods, such as the "foam-template" approach, can enhance the structuring capabilities of certain sucrose esters, leading to oleogels with higher oil binding capacity. researchgate.net
Rheological Behavior and Viscoelastic Properties of Sucrose, 6 Stearate Systems
Steady-State and Transient Rheology of Aqueous Solutions
The flow behavior of aqueous solutions of Sucrose (B13894), 6'-stearate is markedly influenced by its concentration. At low concentrations, these systems exhibit different rheological profiles compared to when they are more concentrated, a behavior that is tied to the self-assembly of the surfactant molecules into various supramolecular structures. researchgate.netarxiv.org
Flow Curves and Non-Newtonian Behavior (Pseudoplasticity, Plasticity)
The flow curves of Sucrose, 6'-stearate in aqueous solutions demonstrate a transition from Newtonian to non-Newtonian behavior as the concentration increases. At 50°C, solutions with up to 2% (wt) of sucrose stearate (B1226849) show a power-law decrease in apparent viscosity as the shear rate increases. researchgate.net However, at concentrations above 2% (wt), the flow curves become more complex, displaying two distinct regions dependent on the shear rate. researchgate.netuni-sofia.bg
This non-Newtonian behavior is characterized as pseudoplastic, or shear-thinning, where the viscosity decreases with an increasing shear rate. researchgate.netcibtech.org This is a common characteristic of many structured fluids, where the applied shear disrupts the organized internal structures, leading to reduced resistance to flow. researchgate.net In some instances, particularly at higher concentrations where more developed structures like liquid crystals are present, the system can exhibit plastic behavior, requiring a minimum stress (yield stress) to initiate flow. researchgate.net
Shear-Thinning Phenomena and Shear-Rate Dependence
Shear-thinning is a prominent feature of aqueous this compound solutions, especially at concentrations where micellar or liquid crystalline structures form. researchgate.netcibtech.org The apparent viscosity of these solutions decreases as the shear rate increases. researchgate.net This phenomenon is attributed to the alignment and disruption of the supramolecular assemblies under shear. At rest, these structures may be randomly oriented or form a network, contributing to a higher initial viscosity. As shear is applied, the structures align with the flow direction, and interactions within the network are broken down, resulting in a decrease in viscosity. researchgate.net
For instance, at concentrations above 2% (wt) at 50°C, a plateau of constant viscosity is often observed at low shear rates, followed by a significant drop in viscosity above a critical shear rate that is dependent on the surfactant concentration. uni-sofia.bg This behavior can be modeled using rheological models like the Carreau model. researchgate.net
Viscoelastic Characterization (Storage and Loss Moduli)
Aqueous systems of this compound often exhibit viscoelastic properties, meaning they possess both viscous (liquid-like) and elastic (solid-like) characteristics. cibtech.orgresearchgate.net This behavior can be quantified by measuring the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, or the energy stored during deformation, while the loss modulus represents the viscous component, or the energy dissipated as heat. nih.govtainstruments.com
In systems containing liquid crystalline phases, such as hexagonal or lamellar structures, the viscoelastic response is pronounced. For hexagonal liquid crystals, the system can exhibit classic viscoelastic behavior that aligns with the general Maxwell model. cibtech.org In the case of lamellar liquid crystals, the storage modulus (G') is often higher than the loss modulus (G'') over a wide frequency range, indicating a more elastic, gel-like structure. cibtech.org The development of semi-solid emulsions with this compound can lead to formulations with viscoelastic properties comparable to weak gels. researchgate.net
| Property | Description | Significance in this compound Systems |
| Storage Modulus (G') | A measure of the stored energy in a material during deformation, reflecting its elastic behavior. tainstruments.com | Indicates the solid-like character and structural integrity of the system. Higher G' suggests a more structured, gel-like network. cibtech.org |
| Loss Modulus (G'') | A measure of the energy dissipated as heat during deformation, reflecting the viscous behavior. tainstruments.com | Represents the liquid-like character. The relationship between G' and G'' determines the overall viscoelastic nature. cibtech.org |
Correlation between Supramolecular Structures and Macroscopic Rheology
The macroscopic rheological properties of this compound systems are intrinsically linked to the underlying supramolecular structures that form in the aqueous medium. arxiv.orgcsic.es These structures, which include micelles, vesicles, and various liquid crystalline phases, dictate the flow behavior and viscoelasticity of the solution. arxiv.org
Influence of Micellar and Liquid Crystalline Content on Viscosity
The concentration of this compound directly influences the type and organization of the supramolecular structures, which in turn governs the viscosity of the system.
Micellar Region: At concentrations above the critical micelle concentration (CMC) but below the threshold for liquid crystal formation (up to about 10% wt), the surfactant molecules aggregate into micelles. researchgate.net As the concentration increases in this range, the micellar structures become more developed, leading to a gradual increase in viscosity. researchgate.net
Liquid Crystalline Dispersions: Between approximately 15% and 35% (wt) sucrose stearate, the system is characterized by the presence of lamellar liquid crystal dispersions within an isotropic micellar solution. researchgate.netalfa-chemistry.com The viscosity in this region increases significantly with the surfactant concentration due to the increasing volume fraction of the dispersed liquid crystalline phase. researchgate.net
Fully Developed Liquid Crystals: At around 40% (wt) sucrose stearate, a fully developed lamellar liquid crystal phase is formed. researchgate.netalfa-chemistry.com This highly ordered structure results in a very high viscosity. The transition to this monophasic lamellar region can be identified by a marked change in the shear-thinning behavior and a sharp decrease in the first normal stress difference. csic.es
The presence of a small amount of distearate in the sucrose ester blend appears to be crucial for the formation of certain structures, like vesicles, at lower concentrations. researchgate.net
Rheological Implications for Soft Matter Design and Engineering
The unique rheological properties of this compound make it a valuable component in the design and engineering of soft matter systems, such as emulsions, gels, and other structured fluids. researchgate.netresearchgate.net The ability to control viscosity and viscoelasticity by adjusting concentration and temperature allows for the creation of formulations with specific textural and stability characteristics. alfa-chemistry.com
For example, the shear-thinning behavior is highly desirable in many applications. A product might be thick or semi-solid at rest, providing stability and preventing sedimentation, but flow easily when subjected to shear, such as during pouring or application. researchgate.net Furthermore, the formation of highly viscous, semi-solid emulsions can be achieved with this compound without the need for additional thickening agents. nih.gov Interestingly, by slightly modifying the production process, it is possible to create both viscous macroemulsions and fluid nanoemulsions with the same chemical composition, highlighting the versatility of this sucrose ester in soft matter engineering. researchgate.netnih.gov
Interactions of Sucrose, 6 Stearate with Complex Systems and Biopolymers
Interactions with Polysaccharides
Sucrose (B13894), 6'-stearate, a non-ionic surfactant derived from sugar and a fatty acid, exhibits significant interactions with polysaccharides, which can modify the properties of these biopolymers in various applications. rahn-group.comarxiv.org These interactions are primarily driven by the formation of hydrogen bonds and hydrophobic interactions.
Modulation of Starch Properties
Sucrose stearate (B1226849) has been shown to effectively modulate the properties of starch. nih.gov Its addition to starch-based systems can influence gelatinization, retrogradation, and viscosity. The hydroxyl groups on the sucrose portion of the molecule can form an extensive hydrogen-bonding network with starch and water molecules. mdpi.com This interaction can reduce the mobility of starch chains, leading to a delay in the recrystallization of amylopectin (B1267705), a key component of starch. mdpi.com
One of the notable effects of sucrose stearate is its ability to retard starch retrogradation, the process where gelatinized starch molecules reassociate, leading to staling in products like rice cakes. mdpi.com By adhering to the surface of starch molecules, particularly amylopectin, sucrose stearate alters water distribution and interacts with the side chains through hydrogen bonding. mdpi.com Studies have shown that even low concentrations of sucrose stearate can be effective in slowing down this process. mdpi.com The interaction can lead to the formation of a B+V-type pattern in X-ray diffraction analysis of starch, indicating a change in the crystalline structure. mdpi.com
However, the interaction is not always beneficial. In some beverage emulsions stabilized with modified starch, sucrose stearate can have an antagonistic effect. mdpi.com This is attributed to hydrophobic interactions between the amylopectin in the modified starch and the stearic acid part of the sucrose stearate at the oil-water interface. mdpi.com These interactions can lead to the coagulation of the modified starch and sucrose stearate, forming multilayers and reducing their effectiveness as stabilizers. mdpi.com
Table 1: Effects of Sucrose Stearate on Starch Properties
| Property | Effect of Sucrose, 6'-stearate | Mechanism of Interaction | Reference |
| Retrogradation | Inhibition/Retardation | Forms hydrogen bonds with starch, reducing chain mobility and recrystallization of amylopectin. | mdpi.com |
| Hardness (in starchy foods) | Decreased initial firming rate | Blocks the aggregation of starch chains. | mdpi.com |
| Viscosity (of rice flour) | Increased apparent viscosity | Immobilizes starch molecules, leading to higher viscosity. | nih.gov |
| Emulsion Stability (with modified starch) | Antagonistic effect (in some cases) | Hydrophobic interactions leading to coagulation of modified starch and sucrose stearate. | mdpi.com |
Effects on Other Biopolymer Networks
The interaction of sucrose esters like this compound extends to other biopolymer networks beyond starch. These interactions are crucial in the food and pharmaceutical industries for creating desired textures and controlled-release properties.
In mixed systems, such as those containing xanthan gum and locust bean gum, the addition of sucrose can enhance gel strength. ucl.ac.uk While this study focuses on sucrose itself, the principle of how a sugar moiety can influence polysaccharide networks is relevant. The sucrose molecule can affect the hydration and conformation of the polysaccharide chains, promoting stronger interactions between them. ucl.ac.uk
The presence of sugars can alter the nature of biopolymer networks. nih.gov For polysaccharides, a high sugar environment can lead to a less ordered, "gel particulate" morphology rather than a continuous gel network. nih.gov This is because the sugar molecules compete for water, affecting the hydration and association of the polysaccharide chains.
Interactions with Proteins in Colloidal Formulations
This compound, as a non-ionic surfactant, plays a role in stabilizing proteins in colloidal formulations. mdpi.com The primary mechanism of stabilization involves the surfactant preferentially adsorbing to interfaces (like air-water or oil-water), which prevents the protein from unfolding and denaturing at these surfaces. mdpi.comnih.gov Another potential mechanism is the formation of direct complexes between the surfactant and the protein, which can minimize protein-protein interactions and aggregation. mdpi.com
Sucrose esters are considered biocompatible and biodegradable, making them suitable for pharmaceutical and food applications. mdpi.com They are part of a class of surfactants with ester bonds that are generally approved for use in these industries. mdpi.com
The interaction between excipients like sucrose and proteins can be complex. Some excipients, known as preferentially excluded excipients (like sucrose itself), can protect the protein's conformation but may accelerate aggregation under mechanical stress. nih.gov On the other hand, some preferentially bound excipients can suppress aggregation. nih.gov The specific nature of the interaction depends on both the excipient and the surface properties of the protein, particularly its aromatic hydrophobicity. nih.gov
Synergistic Effects with Co-surfactants and Other Additives
The functionality of this compound can be significantly enhanced when used in combination with other surfactants and additives, leading to synergistic effects.
Co-assembly with Lecithin (B1663433)
When combined with lecithin, another food-grade surfactant, sucrose stearate can form structured systems in oil, known as oleogels. researchgate.net It is hypothesized that lecithin modifies the self-assembly of sucrose esters by interrupting the extensive hydrogen bonding between the sucrose ester molecules. researchgate.net This interruption allows for a different, potentially more ordered, molecular arrangement.
Research has shown that the addition of sunflower lecithin to a sucrose ester system in sunflower oil can induce gelation. researchgate.net A specific ratio of sucrose ester to lecithin (e.g., 7:3) can lead to enhanced rheological properties, suggesting a more ordered molecular structure. researchgate.net Lecithin, which is a weak gelling agent on its own, can act as a crystal morphology modifier, changing the self-assembly pathway of the primary oleogelator, in this case, the sucrose ester. researchgate.net This synergistic interaction has been observed in various systems and is valuable for creating structured fats in food products. researchgate.net
Table 2: Synergistic Effects of this compound with Lecithin
| System | Co-surfactant | Observed Effect | Proposed Mechanism | Reference |
| Sunflower Oil | Sunflower Lecithin | Induced gelation and enhanced rheological properties | Lecithin interrupts hydrogen bonding between sucrose ester molecules, modifying self-assembly and acting as a crystal morphology modifier. | researchgate.net |
Influence of Urea (B33335) on System Properties
The presence of other small molecules, such as urea, can also influence the properties of systems containing sucrose esters. In the context of thermoplastic starch, which can be plasticized by deep eutectic solvents (DESs) containing urea, the urea content affects the material's properties. researchgate.net While this research does not directly involve sucrose stearate, it demonstrates how a hydrogen-bonding molecule like urea can interact with and modify a polymer system. An increase in urea content in these DESs can lead to a higher elongation at break and a more amorphous structure in the resulting thermoplastic starch films. researchgate.net This suggests that urea can effectively plasticize the starch, likely by disrupting the intermolecular hydrogen bonds within the starch granules. researchgate.net
Modulation of Lipid Bilayer Structure and Dynamics by this compound
Sucrose esters, including this compound, are non-ionic surfactants that have garnered significant interest for their ability to interact with and modify lipid bilayers. researchgate.net These molecules consist of a hydrophilic sucrose headgroup and a lipophilic fatty acid tail, allowing them to integrate into the bilayer structure of systems like niosomes and cellular membranes. Their presence within the bilayer can lead to significant alterations in its structural and dynamic properties. The specific nature of the fatty acid, in this case, stearic acid, and the point of esterification on the sucrose molecule play a crucial role in determining the extent and nature of these interactions. uq.edu.au
Effects on Niosome Formulation and Stability
Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol, which serve as an alternative to liposomes for drug delivery. uq.edu.auijcrt.org Sucrose esters are frequently used in niosome formulations due to their biocompatibility, biodegradability, and ability to form stable vesicles. taylorandfrancis.com this compound, with its C18 saturated fatty acid chain, contributes to the formation of a structured and relatively rigid bilayer, which can enhance vesicle stability and drug retention.
The stability and characteristics of niosomes are highly dependent on the formulation parameters, including the molar ratio of the surfactant to cholesterol. Cholesterol is a critical component that modulates the rigidity and permeability of the niosome bilayer. tjnpr.org Research on sucrose stearate-based niosomes for curcumin (B1669340) delivery demonstrated that varying the molar ratios of sucrose stearate and cholesterol significantly impacts vesicle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. researchgate.net An optimized formulation with a specific molar ratio of sucrose stearate to cholesterol resulted in niosomes with a desirable particle size of 127.33 nm and an exceptional encapsulation efficiency of 99.89%. researchgate.net These niosomes also exhibited good stability over a one-month storage period. researchgate.net
The hydrophilic-lipophilic balance (HLB) of the surfactant is a key factor in niosome formation. nih.gov Surfactants with HLB values between 3 and 8 are typically suited for forming bilayer vesicles. nih.gov While many sucrose esters have higher HLB values (9-13), they can form stable niosomes, especially when combined with cholesterol or other hydrophobic surfactants. nih.gov For instance, a study comparing different monolaurate sugar esters in niosome formulations highlighted the importance of the surfactant-cholesterol ratio in achieving stable vesicles with high encapsulation efficiency. nih.gov In another study, niosomes formulated with a mixture of sucrose stearate and palmitate (Wasag7) were effective as a peroral vaccine delivery system, indicating the formation of stable and functional vesicles in a biological context. nih.gov
Table 1: Formulation and Characterization of Sucrose Stearate-Based Niosomes
| Formulation Parameter | Independent Variables | Optimized Response | Reference |
|---|---|---|---|
| Composition | Sucrose stearate molar ratio, Cholesterol molar ratio, Curcumin content | - | researchgate.net |
| Mean Particle Size | - | 127.33 nm | researchgate.net |
| Polydispersity Index (PDI) | - | 0.40 | researchgate.net |
| Zeta Potential | - | -26.45 mV | researchgate.net |
| Encapsulation Efficiency | - | 99.89% | researchgate.net |
| Stability | - | Stable during one month of storage | researchgate.net |
This table presents data from a study on curcumin-loaded niosomes using sucrose stearate, demonstrating the influence of formulation on the physicochemical properties of the vesicles.
The stability of niosomes can be affected by factors such as aggregation, fusion, and leakage of the encapsulated drug. ijcrt.org The inclusion of cholesterol and the choice of a surfactant with a long alkyl chain, like stearate, can improve the rigidity of the bilayer and minimize these instability issues. ijcrt.orgtjnpr.org
Influence on Membrane Fluidity and Headgroup Separation
The incorporation of this compound into a lipid bilayer can significantly alter the membrane's fluidity and the spatial arrangement of the lipid headgroups. The large sucrose headgroup and the stearate tail interact with the existing phospholipid or sphingolipid components of the membrane, leading to structural reorganization.
Studies on the interaction of sugars with lipid membranes suggest that sucrose molecules can interact directly with the lipid headgroups at the membrane interface. nih.govacs.org This interaction can involve hydrogen bonding between the hydroxyl groups of the sucrose and the phosphate (B84403) groups of the phospholipids. acs.org This binding can lead to an increase in the separation between adjacent lipid headgroups, thereby increasing the lateral area per lipid molecule. acs.org This phenomenon is a general characteristic of the interfacial binding of small molecules to membranes. acs.org
Table 2: Summary of Interactions and Effects of Sucrose Esters on Lipid Bilayers
| Interaction / Effect | Description | Potential Consequence | References |
|---|---|---|---|
| Headgroup Interaction | Sucrose moiety forms hydrogen bonds with lipid headgroups. | Increased separation between lipid headgroups; increased lateral area per lipid. | acs.org |
| Acyl Chain Interaction | The C18 stearate chain integrates into the hydrophobic core of the bilayer. | Can increase order and decrease fluidity in fluid-phase membranes. | ahajournals.org |
| Membrane Fluidity Modulation | The net effect depends on the balance between headgroup disruption and acyl chain ordering. | Can either increase or decrease membrane fluidity depending on the membrane's initial state. | nih.govnih.gov |
| Bilayer Stability | Incorporation of long-chain sucrose esters can enhance the structural integrity of vesicles. | Formation of more stable niosomes with reduced drug leakage. | tjnpr.orgnih.gov |
Degradation Pathways and Stability of Sucrose, 6 Stearate
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for sucrose (B13894), 6'-stearate, involving the cleavage of its ester and glycosidic bonds. This process is significantly influenced by pH, enzymatic activity, and the molecule's degree of esterification.
pH-Dependent Stability and Hydrolysis Kinetics
The stability of sucrose, 6'-stearate is highly dependent on the pH of the surrounding medium. The molecule contains two types of bonds susceptible to hydrolysis: the ester linkage between the stearic acid and the sucrose backbone, and the glycosidic bond linking the glucose and fructose (B13574) moieties of the sucrose molecule.
Under acidic conditions (low pH), the glycosidic bond is preferentially hydrolyzed. nih.govresearchgate.net This reaction breaks the sucrose backbone into its constituent monosaccharides, glucose and fructose, along with the fatty acid. Conversely, under basic or alkaline conditions (high pH), the ester bond is selectively cleaved, yielding sucrose and the corresponding fatty acid salt. nih.govresearchgate.net The rate of hydrolysis is dependent on the pH, temperature, and the concentration of the sucrose ester. nih.govresearchgate.net
Studies on sucrose monoesters have demonstrated excellent long-term stability within a pH range of 5 to 7 at room temperature. nih.govresearchgate.net In more acidic environments, such as those found in the stomach, sucrose stearates are unstable and readily hydrolyze, which can diminish their emulsifying properties. mdpi.com A study on sucrose monolaurate, a related sucrose monoester, showed maximum stability between pH 4 and 5, with only about 6.7% hydrolysis occurring after being heated to 100°C for 20 hours. fao.org The hydrolysis of the glycosidic bond under acidic conditions follows first-order kinetics. nih.govresearchgate.net
| Condition | Primary Bond Cleaved | Primary Degradation Products | Relative Stability |
|---|---|---|---|
| Acidic (pH < 5) | Glycosidic Bond | Glucose, Fructose, Stearic Acid | Unstable nih.govmdpi.com |
| Neutral (pH 5-7) | Minimal Hydrolysis | - | High Stability nih.govresearchgate.net |
| Basic (pH > 7) | Ester Bond | Sucrose, Stearate (B1226849) (salt) | Unstable nih.govresearchgate.net |
Enzymatic Hydrolysis by Lipases and Esterases
This compound can be enzymatically hydrolyzed by lipases and esterases, which are common enzymes in biological systems. mdpi.com These enzymes catalyze the cleavage of the ester bond, releasing stearic acid and sucrose. nih.gov This process is a key aspect of the digestion and biodegradation of sucrose esters. mdpi.com
Lipases, which are specialized esterases that act on lipid substrates, are particularly effective at hydrolyzing sucrose esters. mdpi.comnih.gov The enzymatic hydrolysis of sucrose esters is a principle behind their digestion in the gastrointestinal tract, where intestinal lipases play a significant role. mdpi.com The antimicrobial activity of some sucrose esters can be diminished by esterases released from microorganisms, which break down the ester. researchgate.net
The efficiency of enzymatic hydrolysis is dependent on factors such as the specific enzyme, the substrate's lipophilicity, and the reaction conditions. nih.gov Various lipases, such as those from Candida antarctica and Rhizomucor miehei, are not only used for the synthesis of sucrose esters but can also catalyze the reverse hydrolytic reaction. mdpi.com
Influence of Degree of Esterification on Hydrolytic Susceptibility
The degree of esterification—the number of fatty acid chains attached to the sucrose molecule—significantly affects its susceptibility to hydrolysis. mdpi.comugent.be
In acidic environments, sucrose esters with a higher proportion of monoesters (like this compound) exhibit a higher rate of hydrolysis. mdpi.com This is likely due to the greater water solubility of monoesters compared to more highly substituted polyesters, which increases the accessibility of the glycosidic and ester bonds to hydronium ions. ugent.be
Conversely, in environments where lipase-induced degradation occurs, such as the intestine, sucrose polyesters are more readily digested. mdpi.com This indicates that the enzymatic susceptibility is different from the pH-driven chemical hydrolysis, with lipases potentially being more effective on the more lipid-like polyester (B1180765) molecules.
Thermolytic Degradation Pathways
When subjected to high temperatures in the absence of a solvent, this compound undergoes thermolytic degradation, or pyrolysis. The degradation pathway involves the breakdown of both the sucrose and stearate components of the molecule.
Analysis of Pyrolytic Decomposition Products
The primary reaction in the thermal degradation of the sucrose moiety at temperatures around 185°C is the cleavage of the glycosidic bond. chem.skresearchgate.net This initial step leads to the formation of glucose and fructose derivatives. chem.sk Subsequent reactions include dehydration, which can form anhydrosucroses and anhydro-derivatives of the monosaccharides, such as levoglucosan. chem.skresearchgate.net
Further heating leads to caramelization reactions and the formation of a complex mixture of smaller, volatile compounds. cerealsgrains.orgnih.gov Pyrolysis-gas chromatography studies on sucrose and related oligosaccharides have identified numerous decomposition products. cerealsgrains.org
| Compound Class | Examples |
|---|---|
| Aldehydes | Acetaldehyde, Propionaldehyde cerealsgrains.org |
| Ketones | Acetone, Methyl ethyl ketone cerealsgrains.org |
| Furans | Furan, 2-Methylfuran cerealsgrains.org |
| Gases | Ethylene, Ethane, Propylene cerealsgrains.org |
The stearate portion of the molecule would also be expected to degrade at high temperatures, producing a range of hydrocarbons and fatty acid decomposition products.
Photochemical Degradation Mechanisms
Information directly pertaining to the photochemical degradation of this compound is limited. However, insights can be drawn from studies on related sucrose compounds. Research on the photochemical reactivity of sucralose, a chlorinated derivative of sucrose, found that it degrades very slowly, even when exposed to energetic ultraviolet (UV) radiation. nih.gov This suggests that the core sucrose structure is relatively stable against direct photolysis. nih.gov Any photochemical degradation of this compound would likely be influenced by photosensitizers present in the environment, which could initiate indirect photochemical reactions. nih.gov
Environmental Biodegradation Mechanisms and Pathways
The environmental fate of this compound, a sucrose monoester, is primarily governed by biodegradation, a process driven by microorganisms present in various environmental compartments such as soil and water. The inherent structure of this compound, comprising a sucrose molecule linked to a stearic acid chain via an ester bond, renders it susceptible to microbial enzymatic action.
The principal mechanism for the environmental breakdown of sucrose esters is the enzymatic hydrolysis of the ester linkage. researchgate.net This initial and crucial step is catalyzed by extracellular enzymes, particularly lipases and esterases, secreted by a wide range of bacteria and fungi. researchgate.netmdpi.com This hydrolytic cleavage results in the formation of sucrose and stearic acid, both of which are readily biodegradable substances.
A secondary, and generally slower, degradation pathway involves the oxidation of the stearic acid alkyl chain. researchgate.net This process can occur when the primary hydrolysis pathway is hindered. For instance, studies on similar sucrose esters have shown that the presence of certain chemical groups adjacent to the ester bond can inhibit hydrolysis, forcing degradation to proceed via the alkyl chain oxidation route. researchgate.net
The rate and extent of the biodegradation of sucrose esters in the environment are influenced by several factors. The degree of esterification is a significant determinant; a higher degree of esterification can create steric hindrance, which may inhibit the enzymatic hydrolysis of the ester bonds. researchgate.net Furthermore, environmental conditions such as temperature, pH, and the microbial population density and diversity in the soil or water play a crucial role in the degradation kinetics.
While specific data on the mineralization of this compound in soil is not extensively documented, studies on sucrose polyesters (SPEs) provide some insights. Research on the aerobic biodegradation of SPEs in soil has demonstrated that mineralization rates can vary considerably depending on the specific polyester and the type of soil. nih.gov For example, one study observed that the mineralization of sucrose octaoleate ranged from 6.9-18.4% in some soil types to 35-52% in others over a period of more than 400 days. nih.gov It was also noted that SPEs with a higher proportion of unsaturated fatty acids (more liquid) underwent more rapid and extensive mineralization. nih.gov However, the mineralization rates for these polyesters were generally lower than that of a control fat (a synthetic triglyceride mixture), which saw over 50% mineralization within 60 days. nih.gov It is important to note that these findings on polyesters may not be directly extrapolated to a monoester like this compound.
Following the initial hydrolysis of this compound, the resulting sucrose and stearic acid are further metabolized by microorganisms. Sucrose is a simple sugar that is readily utilized by a vast array of soil and aquatic microbes as a carbon and energy source. nih.gov Stearic acid, a common saturated fatty acid, is also readily degraded by many microorganisms through the β-oxidation pathway.
Research Findings on Sucrose Ester Biodegradation
| Factor/Pathway | Observation | Reference |
| Primary Degradation Pathway | Enzymatic hydrolysis of the ester bond. | researchgate.net |
| Secondary Degradation Pathway | Oxidation of the alkyl chain. | researchgate.net |
| Key Enzymes | Lipases and esterases. | researchgate.netmdpi.com |
| Initial Degradation Products | Sucrose and Stearic Acid. | nih.gov |
| Influence of Esterification | Higher degrees of esterification can inhibit hydrolysis due to steric hindrance. | researchgate.net |
| Soil Mineralization (Polyesters) | Varies significantly with soil type; 6.9% to 52% over 400+ days for sucrose octaoleate. | nih.gov |
Computational Modeling and Simulation of Sucrose, 6 Stearate Systems
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations allow for the examination of the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of dynamic processes.
The amphiphilic nature of sucrose (B13894), 6'-stearate, with its hydrophilic sucrose headgroup and lipophilic stearate (B1226849) tail, drives its self-assembly into various supramolecular structures in both aqueous and non-aqueous environments. MD simulations are particularly well-suited to investigate these spontaneous processes.
In aqueous solutions, sucrose esters are known to self-assemble into structures such as micelles and vesicles once their concentration surpasses the critical micelle concentration (CMC) arxiv.org. The CMC is influenced by factors such as the length of the alkyl chain and the degree of esterification arxiv.org. For sucrose monoesters, the hydrophilic nature of the sucrose head, with its numerous hydroxyl groups, leads to the formation of a structured hydration shell, which plays a crucial role in the thermodynamics of micellization nih.gov.
Simulations can predict the aggregation number, size, and shape of the resulting micelles. For instance, studies on various sucrose esters have shown that those with longer fatty acid chains tend to form lamellar phases, while shorter-chain counterparts may favor columnar liquid-crystalline structures nih.gov.
In non-aqueous media, the self-assembly is driven by different interactions. For example, in oil-based systems, reversed micelles can form, with the hydrophilic sucrose heads congregating in the core, potentially encapsulating water molecules, while the lipophilic tails extend into the oil phase nih.gov. MD simulations can provide critical data on the stability and structure of these aggregates.
Table 1: Influence of Fatty Acid Chain Length on Self-Assembly of Sucrose Monoesters
| Fatty Acid Chain Length | Predominant Supramolecular Structure |
|---|---|
| Shorter Chains | Columnar liquid-crystalline |
Data extrapolated from studies on various mono-substituted sucrose fatty acid esters nih.gov.
The surface-active properties of sucrose, 6'-stearate are fundamental to its role as an emulsifier and stabilizer. MD simulations can be employed to study the dynamics of its adsorption at various interfaces, such as oil-water or air-water. These simulations can reveal how individual molecules orient themselves at the interface to minimize the free energy of the system, with the hydrophilic sucrose head in the aqueous phase and the hydrophobic stearate tail in the non-polar phase.
Simulations can also elucidate the formation of interfacial films. The packing of sucrose ester molecules at the interface, influenced by both headgroup and tail interactions, determines the properties of the resulting film, such as its tension, elasticity, and stability rsc.org. Studies on mixed surfactant systems have shown that the interactions between different surfactant molecules can significantly enhance interfacial performance rsc.org. For sucrose esters, the extensive hydrogen bonding capacity of the sucrose moiety can lead to a highly structured interfacial layer nih.gov.
The dynamics of film formation, including the rate of surfactant migration to the interface and the subsequent molecular rearrangement, can be tracked over the course of a simulation. This information is crucial for understanding the mechanisms behind emulsion formation and stabilization.
MD simulations provide a detailed view of the non-covalent interactions between this compound and surrounding molecules, which are key to its function. In aqueous solutions, the hydrogen bonding between the hydroxyl groups of the sucrose head and water molecules is a dominant interaction nih.gov. Simulations can quantify the number and lifetime of these hydrogen bonds, revealing a structured hydration shell around the hydrophilic part of the molecule.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules from first principles. These methods are based on solving the Schrödinger equation and can yield highly accurate information about molecular properties.
DFT calculations can be used to determine the optimized geometry of this compound, as well as its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are related to the molecule's reactivity.
A key application of quantum chemistry is the accurate calculation of interaction energies between molecules. For this compound, DFT can be used to compute the binding energy with a solvent molecule, a co-surfactant, or a surface. This allows for a quantitative understanding of the strength of various non-covalent interactions, such as hydrogen bonds and van der Waals forces acs.org.
By calculating the interaction energies for different orientations and conformations, a potential energy surface can be mapped out, providing a detailed picture of the preferred modes of interaction. For instance, the interaction energy between the sucrose headgroup of this compound and a water molecule can be calculated to quantify the strength of the hydration. Similarly, the interaction between the stearate tails of two adjacent molecules can be computed to understand the cohesive forces within a self-assembled structure. These calculations are computationally intensive but offer a level of accuracy that is often not achievable with classical force fields used in MD simulations.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sucrose |
| Stearic Acid |
| Sucrose monolaurate |
| Sucrose monoesters |
Homology Modeling and Computational Enzyme Engineering.
Homology modeling and computational enzyme engineering are powerful tools for understanding and manipulating the synthesis of sucrose esters like this compound. These computational approaches allow researchers to create three-dimensional models of enzymes and predict how changes in their structure will affect their function, particularly their interaction with substrates and their ability to catalyze specific reactions.
Predicting Enzyme-Substrate Interactions for Regioselectivity.
The regioselectivity of an enzyme—its ability to catalyze a reaction at a specific position on a substrate molecule—is crucial for the efficient synthesis of desired products like this compound. Computational methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting these interactions.
Molecular docking simulations predict the preferred binding orientation of a substrate within an enzyme's active site. By analyzing the binding energies and the proximity of reactive groups, researchers can infer the most likely site of acylation on the sucrose molecule. For instance, in the enzymatic synthesis of sucrose esters, lipases are often employed. researchgate.net Computational studies can help predict whether the stearoyl group will be attached to the 6-position of the glucose moiety or one of the hydroxyl groups on the fructose (B13574) unit.
Molecular dynamics simulations provide a more dynamic picture of the enzyme-substrate complex, revealing how the molecules move and interact over time. This can help to understand the conformational changes that may occur upon substrate binding and how these changes influence regioselectivity. For example, simulations might show that the sucrose molecule adopts a specific conformation within the active site that preferentially exposes the 6'-hydroxyl group to the catalytic machinery of the enzyme.
Recent advancements in machine learning have further enhanced the ability to predict enzyme-substrate interactions. nih.govnih.gov By training algorithms on large datasets of known enzyme-substrate pairs, these models can identify patterns and relationships that are not immediately obvious, leading to more accurate predictions of regioselectivity for novel enzyme-substrate combinations. nih.gov
Table 1: Computational Methods for Predicting Enzyme-Substrate Interactions
| Computational Method | Principle | Application in this compound Synthesis |
| Homology Modeling | Constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein. | To create a structural model of a lipase (B570770) or protease used in sucrose stearate synthesis when an experimental structure is unavailable. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To predict the binding mode of sucrose and stearic acid within the active site of the enzyme, identifying the most likely hydroxyl group for acylation. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | To study the dynamic behavior of the enzyme-substrate complex, assessing the stability of different binding poses and the conformational changes required for catalysis. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, catalytically important region of the enzyme with high-accuracy quantum mechanics and the rest of the system with more efficient molecular mechanics. | To model the reaction mechanism of the esterification process at an atomic level, providing insights into the transition state and activation energy. |
| Machine Learning | Uses algorithms to learn from data and make predictions. | To predict enzyme-substrate interactions and regioselectivity based on features of the enzyme and substrate molecules. nih.govresearchgate.net |
Design of Novel Biocatalysts for Sucrose Stearate Synthesis.
The insights gained from computational modeling can be used to engineer novel biocatalysts with improved properties for sucrose stearate synthesis. This can involve modifying existing enzymes or designing entirely new ones.
Site-directed mutagenesis is a common technique used to alter the amino acid sequence of an enzyme. Computational predictions can guide the selection of which amino acids to mutate to achieve a desired effect. For example, if modeling suggests that a particular amino acid is sterically hindering the optimal binding of sucrose for 6'-acylation, it could be replaced with a smaller amino acid to create more space.
Computational enzyme design algorithms can be used to design novel enzymes from scratch or to redesign existing ones for a specific purpose. These algorithms can explore vast sequence and conformational spaces to identify enzyme variants with enhanced stability, activity, or regioselectivity for the synthesis of this compound.
The development of novel biocatalysts is often an iterative process, involving cycles of computational design, experimental validation, and further refinement based on the experimental results. This approach has the potential to lead to highly efficient and selective biocatalysts for the industrial production of sucrose esters.
Predictive Modeling of Macroscopic Properties.
Predictive modeling of macroscopic properties allows for the forecasting of the behavior of this compound in various formulations without the need for extensive and time-consuming experimental work.
Forecasting Rheological Behavior of Formulations.
The rheological properties of formulations containing this compound, such as viscosity and flow behavior, are critical for their application in food, cosmetics, and pharmaceuticals. mdpi.com Computational tools and mathematical models can be used to predict these properties.
For example, the rheological behavior of semi-solid formulations can be described by models such as the Ostwald-de-Waele (power law), Bingham, Casson, or Herschel-Bulkley models. mdpi.comscielo.br By fitting experimental data to these models, it is possible to extract key parameters that characterize the flow behavior, such as the flow index and consistency coefficient. scielo.brscielo.br Computational tools, such as those developed using Python, can automate the process of data analysis and model fitting, providing a rapid and accurate assessment of rheological properties. scielo.brscielo.br
These predictive models can be used to understand how changes in the concentration of this compound, or the presence of other ingredients will affect the viscosity and texture of a product. This allows for the in-silico optimization of formulations to achieve desired rheological characteristics.
Table 2: Mathematical Models for Rheological Behavior
| Model | Equation | Description |
| Ostwald-de-Waele (Power Law) | τ = Kγ̇ⁿ | Describes pseudoplastic (shear-thinning) and dilatant (shear-thickening) fluids. scielo.br |
| Bingham Plastic | τ = τ₀ + ηₚγ̇ | Describes materials that behave as a rigid body at low stresses but flow as a viscous fluid at high stress. mdpi.com |
| Herschel-Bulkley | τ = τ₀ + Kγ̇ⁿ | A combination of the Bingham and Power Law models, used for materials that exhibit a yield stress and shear-thinning or shear-thickening behavior. mdpi.com |
| Casson | √τ = √τ₀ + √(ηcγ̇) | Often used for materials like chocolate and blood, which have a yield stress. scielo.br |
τ = shear stress, γ̇ = shear rate, K = consistency coefficient, n = flow behavior index, τ₀ = yield stress, ηₚ = plastic viscosity, ηc = Casson plastic viscosity.
Modeling Phase Behavior and Transitions.
The phase behavior of this compound, particularly in aqueous systems, is complex and can involve the formation of various liquid crystalline phases, such as lamellar and cubic phases. nih.govresearchgate.net Understanding and predicting these phase transitions is crucial for controlling the stability and properties of emulsions and other formulations.
Computational modeling can be used to construct phase diagrams that map the different phases of a system as a function of variables like temperature, concentration, and pressure. Techniques such as dissipative particle dynamics (DPD) and coarse-grained molecular dynamics simulations are well-suited for studying the self-assembly and phase behavior of surfactants like sucrose esters.
These models can predict the critical micelle concentration (CMC), the temperature of phase transitions (e.g., from a gel-like state to a liquid crystalline state), and the effect of additives on the phase behavior. nih.gov For instance, simulations could predict how the addition of an oil phase or another surfactant would alter the phase diagram of a this compound/water system.
Structure-Property Relationship Studies via Computational Approaches.
Computational approaches are invaluable for elucidating the relationship between the molecular structure of this compound and its macroscopic properties. nih.gov By systematically modifying the structure in silico and observing the resulting changes in predicted properties, researchers can gain a deep understanding of these relationships.
For example, the hydrophilic-lipophilic balance (HLB) is a key parameter that influences the emulsifying properties of a surfactant. Computational methods can be used to calculate the HLB of different sucrose stearate isomers and derivatives. This information can then be correlated with experimentally observed emulsifying performance to develop predictive models.
Similarly, computational studies can investigate how the length and degree of saturation of the fatty acid chain, as well as the position of esterification on the sucrose molecule, affect properties such as surface tension, foaming ability, and interaction with other molecules. researchgate.net These studies can guide the synthesis of new sucrose esters with tailored properties for specific applications. For instance, it has been shown that the position of the fatty acid attachment has a significant impact on the phase transition temperature. arxiv.org
By combining computational modeling with experimental validation, a comprehensive understanding of the structure-property relationships of this compound can be achieved, enabling the rational design of new and improved surfactant systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
